4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE
Overview
Description
4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a bromophenyl group, a diethylamino group, and a carboxamide group attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with diethyl malonate in the presence of a base to form an intermediate compound. This intermediate is then cyclized with urea under acidic conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized forms of the tetrahydropyrimidine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Scientific Research Applications
4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine derivatives: These compounds share the bromophenyl group and have shown similar biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds also contain the bromophenyl group and have been studied for their antimicrobial and anticancer properties.
Uniqueness
4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its specific combination of functional groups and its tetrahydropyrimidine ring structure
Properties
Molecular Formula |
C16H20BrN3O2 |
---|---|
Molecular Weight |
366.25 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N,N-diethyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H20BrN3O2/c1-4-20(5-2)15(21)13-10(3)18-16(22)19-14(13)11-6-8-12(17)9-7-11/h6-9,14H,4-5H2,1-3H3,(H2,18,19,22) |
InChI Key |
MKPYIPCRDFLQDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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